molecular formula C21H21N B1683019 Tribenzylamine CAS No. 620-40-6

Tribenzylamine

Cat. No. B1683019
CAS RN: 620-40-6
M. Wt: 287.4 g/mol
InChI Key: MXHTZQSKTCCMFG-UHFFFAOYSA-N
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Description

Tribenzylamine (TBA) is a tertiary amine which can be used as a nitrogen group source for reactions involving C-N bond formation. It can also be used for the synthesis of imine i.e., N-benzylidene benzylamine by aerobic oxidative condensation .


Synthesis Analysis

Tribenzylamine has been synthesized from triolein, a major component of rapeseed oil. The structures of the synthesized compounds were characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry . Another method involves the reaction of benzyl chloride and ammonia .


Molecular Structure Analysis

Tribenzylamine has a molecular formula of C21H21N. Its molecular weight is 287.4 g/mol .


Chemical Reactions Analysis

Tribenzylamine can be used in various chemical reactions. For instance, it can be used as a nitrogen group source for reactions involving C-N bond formation . More details about its chemical reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

Tribenzylamine has a molecular weight of 287.4 g/mol. Its XLogP3-AA is 4.7, which indicates its lipophilicity . More details about its physical and chemical properties can be found in the referenced safety data sheet .

Scientific Research Applications

Extraction and Separation

  • Solvent Extraction of Chromium(VI) : Tribenzylamine is recommended as an extracting agent for a simple and selective separation of chromium(VI), proving useful in neutron activation analysis of chromium traces in various materials (Fasolo, Malvano, & Massaglia, 1963).
  • Extraction of Metals : Studies indicate the efficacy of tribenzylamine in the extraction of various metals such as zinc, cadmium, mercury, and niobium from aqueous solutions (Singh & Tandon, 1976); (Omori & Suzuki, 1962).

Electrochemistry

  • Adsorption on Electrodes : Tribenzylamine demonstrates significant adsorption properties on mercury electrodes, influencing electrochemical reactions in ethanol+water mixtures (Kůta, Pospíšil, & Smoler, 1977).
  • Electrochemical Oscillations : In the polarographic deposition of certain metals in acid solution, tribenzylamine can induce electrochemical oscillations, highlighting its role in modifying electrode behavior (Jehring & Kuerschner, 1977).

Molecular Synthesis and Characterization

  • Synthesis of Multifunctional Pyrazoles : Tribenzylamine participates in the synthesis of multifunctional pyrazoles, demonstrating inhibition effects on various enzymes, which is significant in pharmacological research (Mamedova et al., 2019).
  • Formation of Supramolecular Complexes : Tribenzylamine forms interesting supramolecular complexes with various metal chlorides, contributing to the study of 3D helical architectures and molecular geometry (Guan et al., 2013).

Material Science

  • Polymer Synthesis : Tribenzylamine has been used in the synthesis of novel compounds from vegetable oil feedstock, relevant for the production of polymers like polyurea and polyamide, showcasing its potential in creating bio-monomers (Yang et al., 2015).
  • Self-assembly in Molecular Structures : It is involved in self-assembling processes, forming capsular aggregates and demonstrating self-recognition capabilities, which is crucial in the study of molecular architecture (Alajarín et al., 2010).

Safety And Hazards

Tribenzylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The global market for Tribenzylamine is expected to witness significant growth in the coming years. Factors contributing to this growth include increasing demand for pharmaceutical and agrochemical products, the growing need for organic compounds in various industries, and advancements in research and development activities .

properties

IUPAC Name

N,N-dibenzyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21N/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHTZQSKTCCMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047031
Record name Tribenzylamine
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Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Tribenzylamine
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Product Name

Tribenzylamine

CAS RN

620-40-6
Record name Tribenzylamine
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Record name Benzenemethanamine, N,N-bis(phenylmethyl)-
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Record name Tribenzylamine
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Record name Tribenzylamine
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Record name TRIBENZYLAMINE
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Synthesis routes and methods I

Procedure details

Into an inertised Buss loop reactor with a capacity of 50 liters were successively introduced 40.74 kg BALD (0.384 kmol) and 4.1 kg H2O. The circulation pump was then started and 0.0815 kg 4% palladium/carbon (Degussa E196 NN-W; 50% H2O) was added. The trial was further carried out along the same lines as Example X, except that 4.76 kg NH3 (0.280 kmol) was added. Gas chromatography analysis of the organic phase showed that all the benzaldehyde had been converted. The selectivity to dibenzylamine was 92.5%. In addition, small amounts of benzylalcohol (sel. approx. 0.4%), benzylamine (sel. approx. 0.9%), dibenzylimine (sel. approx. 0-1%) and tribenzylamine (sel. approx. 2.4%) were formed.
Name
Quantity
4.76 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.0815 kg
Type
catalyst
Reaction Step Four
Name
Quantity
4.1 kg
Type
solvent
Reaction Step Five
Yield
0.4%
Yield
0.9%
Yield
2.4%

Synthesis routes and methods II

Procedure details

Into an inertised reactor with a capacity of 150 ml provided with a turbine agitator were successively introduced 41.9 g benzaldehyde (395.3 mmol), 20.1 g CH3OH, 0.08 g 5% palladium/carbon (Degussa; E10 R/W 50% H2O w/w) and 3.8g NH3 (223.5 mmol). The reactor was then pressurized to 70 bar with hydrogen. Next, the temperature was raised to 110° C. and the pressure in the reactor increased to 85 bar with hydrogen. After approximately 15 minutes no further hydrogen was absorbed. The reactor contents were cooled to room temperature and the reactor was then depressurized and flushed with N2. After the catalyst had been filtered off, the reaction mixture was found to be a 2-phase system. This 2-phase system was homogenized after the addition of the CH3OH which was used for flushing of the autoclave. The homogenous reaction mixture obtained in this way was analyzed by means of gas chromatography. All the benzaldehyde had been completely converted. The selectivity to dibenzylamine was 95.1%. In addition, small amounts of benzylalcohol (sel. approx. 1.8%) and tribenzylamine were formed.
Quantity
41.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.08 g
Type
catalyst
Reaction Step Seven
Name
Quantity
20.1 g
Type
solvent
Reaction Step Eight
Yield
1.8%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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